molecular formula C9H7BrO4 B11857138 6-Bromo-7,8-dihydroxy-2,3-dihydro-4H-1-benzopyran-4-one CAS No. 918300-44-4

6-Bromo-7,8-dihydroxy-2,3-dihydro-4H-1-benzopyran-4-one

Cat. No.: B11857138
CAS No.: 918300-44-4
M. Wt: 259.05 g/mol
InChI Key: OEISWVJYKCLAKC-UHFFFAOYSA-N
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Description

6-Bromo-7,8-dihydroxy-2,3-dihydro-4H-1-benzopyran-4-one is a chemical compound belonging to the benzopyran family. Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound, in particular, has garnered interest due to its unique structure and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-7,8-dihydroxy-2,3-dihydro-4H-1-benzopyran-4-one typically involves the bromination of a suitable precursor, followed by cyclization and hydroxylation reactions. One common method involves the bromination of 7,8-dihydroxy-2,3-dihydro-4H-1-benzopyran-4-one using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-7,8-dihydroxy-2,3-dihydro-4H-1-benzopyran-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, dihydro derivatives, and various substituted benzopyran derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Bromo-7,8-dihydroxy-2,3-dihydro-4H-1-benzopyran-4-one involves its interaction with various molecular targets and pathways. For instance, its anticancer activity is believed to be mediated through the inhibition of specific kinases and the induction of apoptosis in cancer cells. The compound can also modulate oxidative stress pathways, thereby exerting its antioxidant effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-7,8-dihydroxy-2,3-dihydro-4H-1-benzopyran-4-one is unique due to its bromine substitution, which can enhance its biological activity and selectivity. This structural feature distinguishes it from other benzopyran derivatives and contributes to its potential therapeutic applications .

Properties

CAS No.

918300-44-4

Molecular Formula

C9H7BrO4

Molecular Weight

259.05 g/mol

IUPAC Name

6-bromo-7,8-dihydroxy-2,3-dihydrochromen-4-one

InChI

InChI=1S/C9H7BrO4/c10-5-3-4-6(11)1-2-14-9(4)8(13)7(5)12/h3,12-13H,1-2H2

InChI Key

OEISWVJYKCLAKC-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C(=C(C=C2C1=O)Br)O)O

Origin of Product

United States

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